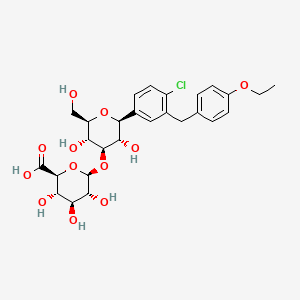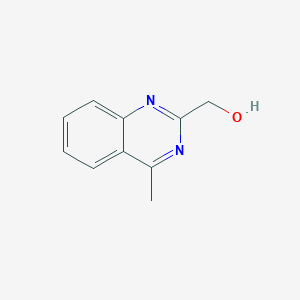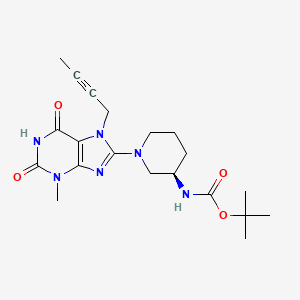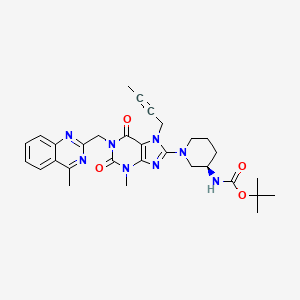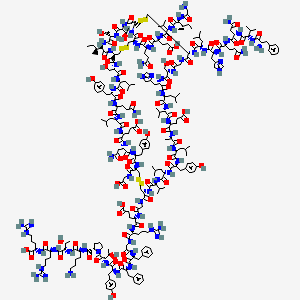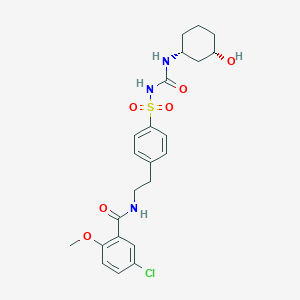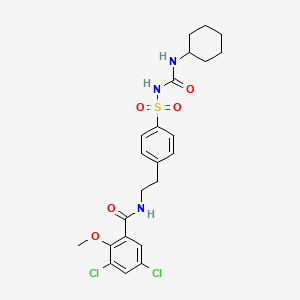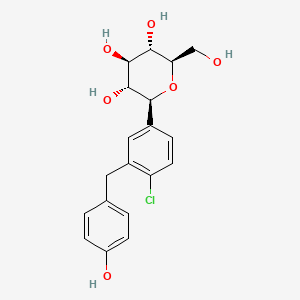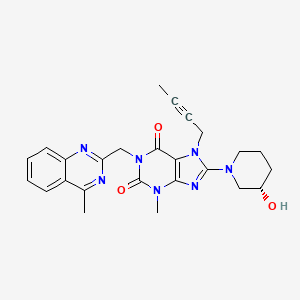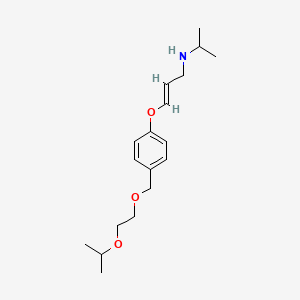
デヒドロビスプロロール
概要
説明
Dehydroxy bisoprolol is a derivative of bisoprolol, a well-known beta-blocker used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. Dehydroxy bisoprolol retains the core structure of bisoprolol but lacks one or more hydroxyl groups, which may alter its pharmacological properties and applications.
科学的研究の応用
Dehydroxy bisoprolol has several scientific research applications, including:
Chemistry: Used as a model compound to study dehydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in cardiovascular research.
Medicine: Explored for its potential therapeutic benefits and pharmacological properties.
Industry: Utilized in the development of new beta-blocker derivatives with improved efficacy and reduced side effects.
作用機序
Target of Action
Dehydro Bisoprolol, like Bisoprolol, is a cardioselective β1-adrenergic blocking agent . The primary targets of Dehydro Bisoprolol are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in regulating heart rate, heart contractility, and renal blood flow .
Mode of Action
Dehydro Bisoprolol works by competitively inhibiting β1-adrenergic receptors . This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, thereby reducing their stimulatory effect . As a result, the heart rate slows down, and the force of heart contractions decreases .
Biochemical Pathways
The action of Dehydro Bisoprolol affects several biochemical pathways. By blocking β1-adrenergic receptors, it inhibits the activation of the adrenergic cascade, leading to decreased adrenergic tone/stimulation of the heart muscle and pacemaker cells . This results in reduced heart rate and contractility .
Pharmacokinetics
The pharmacokinetic properties of Dehydro Bisoprolol are likely to be similar to those of Bisoprolol. Bisoprolol is rapidly and almost completely absorbed after oral administration, with the highest concentrations found in the heart, liver, lungs, and saliva . It undergoes extensive hepatic metabolism, with a significant first-pass effect . About 50% of the drug is excreted in the urine as unchanged drug, with the remainder as inactive metabolites . The elimination half-life of Bisoprolol in individuals with normal renal function is between 9 to 12 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dehydro Bisoprolol. For instance, factors such as diet, lifestyle, and co-administration of other medications can affect the absorption, distribution, metabolism, and excretion of the drug . Moreover, environmental pollutants can potentially interact with Dehydro Bisoprolol, affecting its ecotoxicity .
生化学分析
Cellular Effects
It is hypothesized that Dehydro Bisoprolol may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that Dehydro Bisoprolol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroxy bisoprolol typically involves the modification of bisoprolol through selective dehydroxylation reactions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to remove hydroxyl groups from the bisoprolol molecule.
Industrial Production Methods
Industrial production of dehydroxy bisoprolol may involve large-scale chemical reactors where bisoprolol is treated with dehydrating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient dehydroxylation while minimizing side reactions.
化学反応の分析
Types of Reactions
Dehydroxy bisoprolol can undergo various chemical reactions, including:
Oxidation: Dehydroxy bisoprolol can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Bisoprolol: The parent compound, widely used as a beta-blocker.
Nebivolol: Another beta-blocker with additional vasodilatory properties.
Metoprolol: A beta-blocker with similar cardioselective properties.
Uniqueness
Dehydroxy bisoprolol is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, bisoprolol. This uniqueness can potentially lead to variations in its therapeutic effects and side effect profile, making it a compound of interest for further research and development.
特性
IUPAC Name |
(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRKUNUKKCUCNI-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747438 | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2180924-96-1, 1217245-60-7 | |
| Record name | Dehydro bisoprolol, (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRO BISOPROLOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


